molecular formula C26H31N B14328605 3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile CAS No. 96660-36-5

3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile

Cat. No.: B14328605
CAS No.: 96660-36-5
M. Wt: 357.5 g/mol
InChI Key: AFRNGUACLGALAI-UHFFFAOYSA-N
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Description

3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile is an organic compound with a complex structure that includes a cyclohexyl group, phenyl groups, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-pentylcyclohexylbenzene with a suitable reagent to introduce the nitrile group. This process may involve the use of catalysts and specific reaction conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to cell signaling and molecular interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as liquid crystals for display technologies.

Mechanism of Action

The mechanism by which 3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can participate in various chemical reactions, while the phenyl and cyclohexyl groups can influence the compound’s physical properties and interactions with other molecules. These interactions can affect pathways related to cell signaling, enzyme activity, and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enoate
  • 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl

Uniqueness

3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile is unique due to its specific combination of functional groups and structural features. The presence of the nitrile group, along with the cyclohexyl and phenyl groups, gives it distinct chemical and physical properties that can be leveraged in various applications.

Properties

CAS No.

96660-36-5

Molecular Formula

C26H31N

Molecular Weight

357.5 g/mol

IUPAC Name

3-[4-[4-(4-pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile

InChI

InChI=1S/C26H31N/c1-2-3-4-6-21-8-12-23(13-9-21)25-16-18-26(19-17-25)24-14-10-22(11-15-24)7-5-20-27/h5,7,10-11,14-19,21,23H,2-4,6,8-9,12-13H2,1H3

InChI Key

AFRNGUACLGALAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=CC#N

Origin of Product

United States

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